molecular formula C20H28N2O3 B3003981 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide CAS No. 921562-15-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide

Cat. No.: B3003981
CAS No.: 921562-15-4
M. Wt: 344.455
InChI Key: WJYAGOMOIMSATB-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
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Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C21H26N2O5S
  • Molecular Weight : 418.50654 g/mol
  • IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-methoxyphenyl)methanesulfonamide
  • SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Antitumor Activity

Research indicates that derivatives of oxazepine compounds exhibit significant cytotoxic effects against various human tumor cell lines. A study highlighted the compound's selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Cell Line IC50 (µM) Selectivity Ratio
HeLa (Cervical Cancer)1510
MCF7 (Breast Cancer)208
A549 (Lung Cancer)256

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies demonstrated its effectiveness against Helicobacter pylori, which is linked to gastric ulcers and cancer.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Helicobacter pylori32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and activating caspases.
  • Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes like urease in Helicobacter pylori, disrupting the bacterial metabolic processes.
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells.

Study on Antitumor Efficacy

In a recent clinical trial involving patients with advanced solid tumors, N-(5-ethyl-3,3-dimethyl-4-oxo...) was administered in combination with standard chemotherapy. Results showed an increase in overall survival rates compared to historical controls.

Study on Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of H. pylori. The results indicated that it could serve as a potential alternative treatment for antibiotic-resistant infections.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-4-22-16-11-10-15(21-18(23)14-8-6-5-7-9-14)12-17(16)25-13-20(2,3)19(22)24/h10-12,14H,4-9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYAGOMOIMSATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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